REACTION_CXSMILES
|
C([O:8][C:9]1[CH:14]=[CH:13][C:12]([CH2:15][CH2:16][CH2:17][CH2:18][CH2:19][S:20]([F:23])(=[O:22])=[O:21])=[CH:11][CH:10]=1)C1C=CC=CC=1.B(F)(F)F.CCOCC>C(S)(S)C>[OH:8][C:9]1[CH:10]=[CH:11][C:12]([CH2:15][CH2:16][CH2:17][CH2:18][CH2:19][S:20]([F:23])(=[O:22])=[O:21])=[CH:13][CH:14]=1 |f:1.2|
|
Name
|
13.4
|
Quantity
|
0.28 g
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)OC1=CC=C(C=C1)CCCCCS(=O)(=O)F
|
Name
|
|
Quantity
|
0.47 g
|
Type
|
reactant
|
Smiles
|
B(F)(F)F.CCOCC
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
C(C)(S)S
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
5-(4-Hydroxy-phenyl)-pentanesulfonyl fluoride (14.4) was synthesized
|
Type
|
CUSTOM
|
Details
|
Purification by flash column chromatography on silica gel
|
Name
|
|
Type
|
product
|
Smiles
|
OC1=CC=C(C=C1)CCCCCS(=O)(=O)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.139 g | |
YIELD: PERCENTYIELD | 68% | |
YIELD: CALCULATEDPERCENTYIELD | 68% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |